![molecular formula C15H11ClN2OS B2969153 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 899989-52-7](/img/structure/B2969153.png)
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, also known as CTPO, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTPO is a pyridazinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Corrosion Inhibition
Pyridazine derivatives, including those structurally similar to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, have been studied for their corrosion inhibition properties. For instance, Bouklah et al. (2004) investigated the inhibition of steel corrosion in acidic media by pyridazine compounds, finding increased inhibition efficiency with certain structural modifications (Bouklah et al., 2004). Similarly, Mashuga, Olasunkanmi, and Ebenso (2017) demonstrated the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in an acidic environment (Mashuga et al., 2017).
Anticancer Potential
Research by Mehvish and Kumar (2022) focused on synthesizing new pyridazinone derivatives with potential antioxidant activity, which is relevant in the context of cancer research (Mehvish & Kumar, 2022). Flefel et al. (2018) explored novel pyridine derivatives, starting from a compound structurally related to this compound, for potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Herbicidal Action
Hilton et al. (1969) studied substituted pyridazinone compounds, similar in structure to this compound, for their herbicidal properties, focusing on the inhibition of photosynthesis in plants (Hilton et al., 1969).
Photovoltaic Applications
Zhao et al. (2009) examined the phase behavior of blends involving poly(3-hexyl thiophene) and derivatives related to this compound, which is significant in the context of solar cell technology (Zhao et al., 2009).
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXFQCMVUGQSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.